molecular formula C27H23N3O4 B2440391 Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 941915-69-1

Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2440391
CAS RN: 941915-69-1
M. Wt: 453.498
InChI Key: HDKACWMPZFFJCK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including an amide, a carboxylate ester, and a dihydropyridazine ring. The presence of the biphenyl and o-tolyl groups suggests that it may have interesting electronic properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, due to the presence of several polar functional groups, we might expect this compound to have relatively high solubility in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One notable application involves the synthesis of pyrimidine derivatives, where compounds like Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate serve as precursors for creating new chemical entities with potential antimicrobial properties. These synthesized compounds undergo evaluation for their effectiveness against various microbial strains, demonstrating the compound's role in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).

Novel Chemical Rearrangements

Another research area involves exploring novel chemical rearrangements of closely related dihydro compounds. Studies on 4-alkyl or 4-phenyl substituted dihydro-thiazines, for instance, have led to interesting findings on their photolytic rearrangement, contributing valuable insights into the reactivity and potential applications of these compounds in synthetic organic chemistry (Bhatia et al., 1998).

Herbicidal Activities

The compound's framework has also been adapted for synthesizing derivatives with herbicidal activities. For example, derivatives starting from ethyl 2-(3-trifluoromethylphenyl)acetate have shown significant herbicidal effects against dicotyledonous plants, demonstrating the compound's versatility and potential in agricultural chemistry (Xu et al., 2008).

Anticancer Activity Studies

Furthermore, the compound and its derivatives have been utilized in the synthesis of new heterocycles aimed at evaluating anticancer activities. Such studies are crucial in medicinal chemistry, where the search for novel anticancer agents is a continuous endeavor. The synthesis of new compounds using this chemical as a building block and their subsequent screening against various cancer cell lines highlight the compound's potential contribution to cancer research (Abdel-Motaal, Alanzy, & Asem, 2020).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without more information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

properties

IUPAC Name

ethyl 1-(2-methylphenyl)-6-oxo-4-[(4-phenylbenzoyl)amino]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4/c1-3-34-27(33)25-22(17-24(31)30(29-25)23-12-8-7-9-18(23)2)28-26(32)21-15-13-20(14-16-21)19-10-5-4-6-11-19/h4-17H,3H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKACWMPZFFJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

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